molecular formula C8H11O3P B080154 (4-methylphenyl)methylphosphonic Acid CAS No. 13081-74-8

(4-methylphenyl)methylphosphonic Acid

Cat. No.: B080154
CAS No.: 13081-74-8
M. Wt: 186.14 g/mol
InChI Key: HIIOYVOBADMCAS-UHFFFAOYSA-N
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Description

(4-methylphenyl)methylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a (4-methylphenyl)methyl group

Mechanism of Action

Target of Action

The primary targets of (4-methylphenyl)methylphosphonic Acid, also known as (4-Methyl-benzyl)-phosphonic acid, are Cholinesterase and Acetylcholinesterase in humans . These enzymes play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

It is known that the compound interacts with its targets, potentially inhibiting the activity of cholinesterase and acetylcholinesterase . This inhibition could lead to an accumulation of acetylcholine, resulting in continuous stimulation of the nerves, muscles, and glands.

Biochemical Pathways

This compound, as a derivative of Methylphosphonic acid (MPn), is involved in the synthesis of phosphorus-containing nerve agents and is a biosynthesis product of marine microbes . The compound’s degradation under UV irradiation involves the cleavage of the C–P bond, leading to the incorporation of an external oxygen atom from an ambient source to generate phosphate . This process affects the biogeochemical cycles of key elements such as Fe, N, and P .

Result of Action

The result of the action of this compound is the potential inhibition of Cholinesterase and Acetylcholinesterase, leading to an accumulation of acetylcholine . This can cause continuous stimulation of the nerves, muscles, and glands. Additionally, the compound’s degradation results in the generation of phosphate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the extent of MPn degradation was found to be more under alkaline conditions, and the degradation process was more rapid at the initial stage of the reaction . Furthermore, the contribution of UV radiation to the MPn degradation could be significant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-methylphenyl)methylphosphonic acid typically involves the reaction of (4-methylphenyl)methyl chloride with a phosphite ester, followed by hydrolysis. One common method is the Michaelis-Arbuzov reaction, where (4-methylphenyl)methyl chloride reacts with triethyl phosphite to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to accelerate the reaction. The use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol, is a favored method due to its high yield and mild conditions .

Chemical Reactions Analysis

Types of Reactions: (4-methylphenyl)methylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonic acids.

Scientific Research Applications

(4-methylphenyl)methylphosphonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly as an antiviral and anticancer agent.

    Industry: Utilized in the production of flame retardants and plasticizers

Comparison with Similar Compounds

    Methylphosphonic acid: A simpler analog with similar chemical properties.

    Aminomethylphosphonic acid: Contains an amino group, making it more versatile in biological applications.

    Glyphosate: A widely known herbicide with a phosphonic acid group.

Uniqueness: (4-methylphenyl)methylphosphonic acid is unique due to the presence of the (4-methylphenyl)methyl group, which imparts specific chemical and physical properties.

Properties

IUPAC Name

(4-methylphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3P/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIOYVOBADMCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378721
Record name (4-methylphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-74-8
Record name (4-methylphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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